molecular formula C13H16N4OS2 B5903564 N-ethyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(pyridin-4-ylmethyl)acetamide

N-ethyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(pyridin-4-ylmethyl)acetamide

Cat. No. B5903564
M. Wt: 308.4 g/mol
InChI Key: CYNDNBGXPOICHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(pyridin-4-ylmethyl)acetamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as "ETPTA" and has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action.

Mechanism of Action

The mechanism of action of ETPTA is not fully understood, but it is believed to involve the modulation of protein-protein interactions and the inhibition of enzymatic activity. Specifically, ETPTA has been shown to bind to the Src homology 3 (SH3) domain of various proteins, including the tyrosine kinase Fyn and the adaptor protein Nck. This binding disrupts the interaction between the SH3 domain and its target protein, leading to downstream effects on cellular signaling pathways.
Biochemical and Physiological Effects:
ETPTA has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of neurotransmitter release. In cancer cells, ETPTA has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), leading to the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes. In neurons, ETPTA has been shown to enhance the release of the neurotransmitter glutamate, leading to increased synaptic plasticity and improved learning and memory.

Advantages and Limitations for Lab Experiments

One advantage of using ETPTA in lab experiments is its high potency and selectivity for its target proteins. This allows for precise modulation of cellular signaling pathways and the investigation of specific downstream effects. However, one limitation of using ETPTA is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on ETPTA, including the development of new analogs with improved pharmacological properties, the investigation of its potential as a therapeutic agent for various diseases, and the elucidation of its mechanism of action at the molecular level. Additionally, further studies on the biochemical and physiological effects of ETPTA in different cell types and animal models could provide valuable insights into its potential clinical applications.

Synthesis Methods

The synthesis of ETPTA involves a multi-step process that includes the reaction of pyridine-4-carboxaldehyde with 5-methyl-1,3,4-thiadiazol-2-amine to form a Schiff base intermediate. This intermediate is then reacted with ethyl acetate and thioacetic acid to yield the final product, N-ethyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(pyridin-4-ylmethyl)acetamide.

Scientific Research Applications

ETPTA has been extensively studied for its potential applications in various fields of research, including medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, ETPTA has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and neurological disorders. In drug discovery, ETPTA has been used as a lead compound to design and synthesize new analogs with improved pharmacological properties. In neuroscience, ETPTA has been studied for its potential to modulate neurotransmitter release and synaptic plasticity.

properties

IUPAC Name

N-ethyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4OS2/c1-3-17(8-11-4-6-14-7-5-11)12(18)9-19-13-16-15-10(2)20-13/h4-7H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYNDNBGXPOICHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=NC=C1)C(=O)CSC2=NN=C(S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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